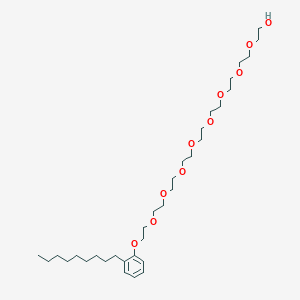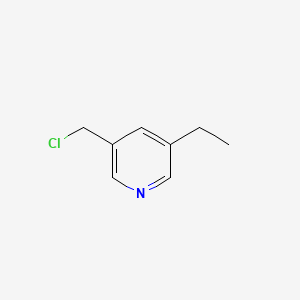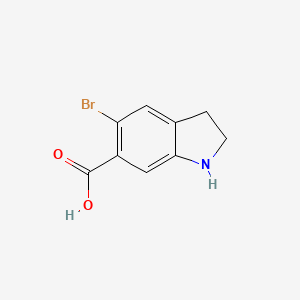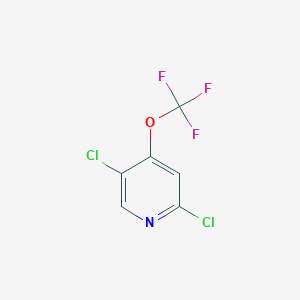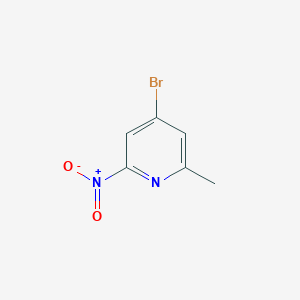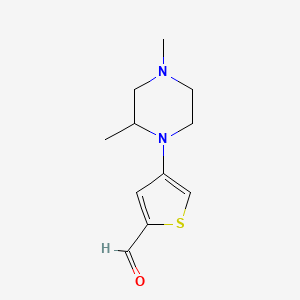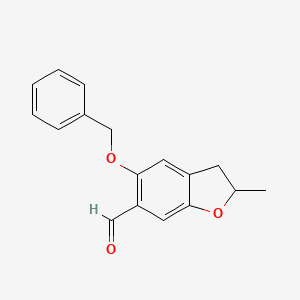
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an aldehyde group at the 6-position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boronic ester is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high efficiency and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid
Reduction: 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy group and the aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 5-Benzyloxytryptamine
- 5-Benzyloxy-4-methylpent-2-enyl bromide
Uniqueness
5-(Benzyloxy)-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H16O3 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-methyl-5-phenylmethoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C17H16O3/c1-12-7-14-8-16(15(10-18)9-17(14)20-12)19-11-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
Clave InChI |
JPGITPONTOQBKW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC(=C(C=C2O1)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
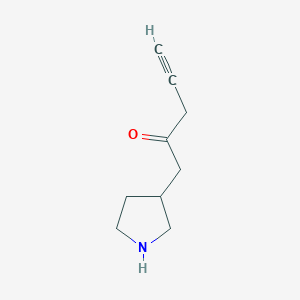
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)
